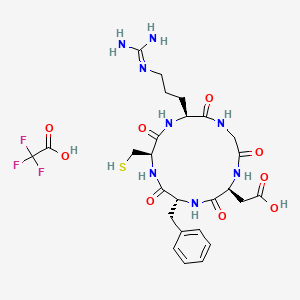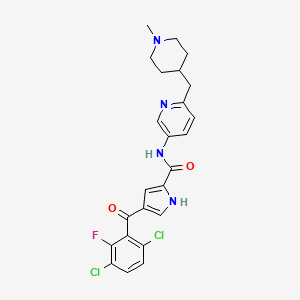
Erk5-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erk5-IN-3 is a small molecule inhibitor specifically targeting extracellular signal-regulated kinase 5 (ERK5), also known as mitogen-activated protein kinase 7 (MAPK7). ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erk5-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Functionalization: The core structure is further functionalized by introducing specific substituents to enhance its inhibitory activity against ERK5.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Erk5-IN-3 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify specific functional groups within this compound, potentially altering its activity.
Reduction: Reduction reactions may be used to convert specific functional groups to their reduced forms, impacting the compound’s properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further studied to understand their biological activity and potential therapeutic applications.
Scientific Research Applications
Erk5-IN-3 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit ERK5, which is implicated in various cancers.
Inflammation Studies: ERK5 plays a role in inflammation, and this compound is used to investigate its involvement in inflammatory pathways and potential therapeutic interventions.
Neurobiology: This compound is utilized to study the role of ERK5 in neuronal development and neurodegenerative diseases.
Cardiovascular Research: ERK5 is involved in cardiovascular health, and this compound helps explore its role in heart diseases and potential treatments.
Mechanism of Action
Erk5-IN-3 exerts its effects by specifically inhibiting the kinase activity of ERK5. The inhibition occurs through binding to the ATP-binding site of ERK5, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation. The molecular targets and pathways affected by this compound include the MEK5-ERK5 signaling cascade, which is crucial for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
MHJ-627: Another ERK5 inhibitor with potent anticancer efficacy.
XMD8-92: A small-molecule inhibitor targeting ERK5, used in cancer research.
AX15836: An ERK5 inhibitor studied for its role in inflammation and cancer.
Uniqueness of Erk5-IN-3
This compound stands out due to its high specificity and potency in inhibiting ERK5. Its unique chemical structure allows for effective binding to the ATP-binding site of ERK5, making it a valuable tool in research and potential therapeutic applications. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential for further development.
Properties
Molecular Formula |
C24H23Cl2FN4O2 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
4-(3,6-dichloro-2-fluorobenzoyl)-N-[6-[(1-methylpiperidin-4-yl)methyl]pyridin-3-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C24H23Cl2FN4O2/c1-31-8-6-14(7-9-31)10-16-2-3-17(13-28-16)30-24(33)20-11-15(12-29-20)23(32)21-18(25)4-5-19(26)22(21)27/h2-5,11-14,29H,6-10H2,1H3,(H,30,33) |
InChI Key |
BSXWVGKWFWOEKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC2=NC=C(C=C2)NC(=O)C3=CC(=CN3)C(=O)C4=C(C=CC(=C4F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


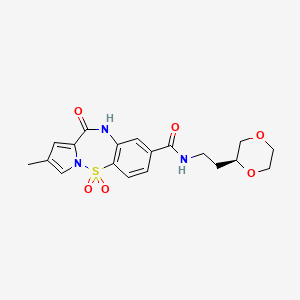
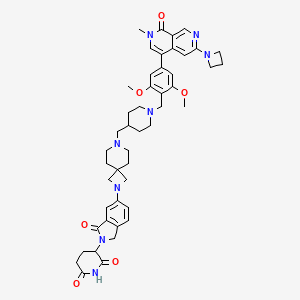
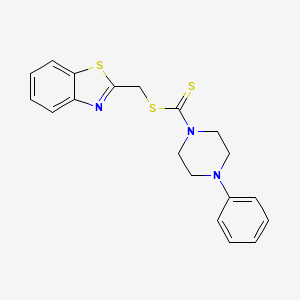
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

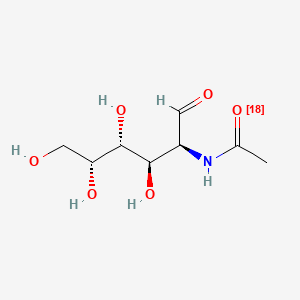
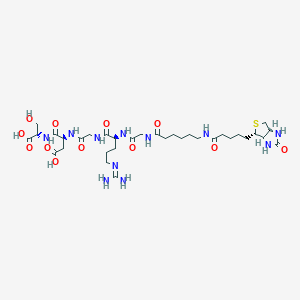
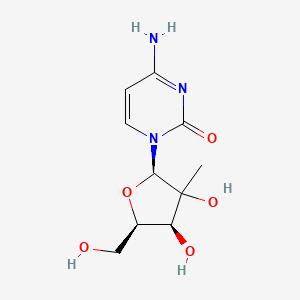
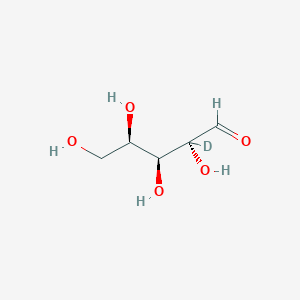
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
